molecular formula C17H15N3O3 B2941394 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide CAS No. 1797960-02-1

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide

Cat. No.: B2941394
CAS No.: 1797960-02-1
M. Wt: 309.325
InChI Key: MNTQCYNRNWYXRM-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of a furan ring, an oxadiazole ring, and a cyclopropane carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Furan and Oxadiazole Rings: The furan and oxadiazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Introduction of the Cyclopropane Carboxamide Group: The final step involves the formation of the cyclopropane carboxamide group, which can be introduced via a cyclopropanation reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using robust and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced nitrogen-containing compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent due to the presence of the furan and oxadiazole rings, which are known for their biological activities.

Medicine

In medicine, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and oxadiazole rings can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of certain pathways. The cyclopropane carboxamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furfural and furoic acid.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxylic acid.

    Cyclopropane Carboxamide Derivatives: Compounds like cyclopropanecarboxylic acid amides.

Uniqueness

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(11-7-8-11)18-13-5-2-1-4-12(13)10-15-19-16(20-23-15)14-6-3-9-22-14/h1-6,9,11H,7-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTQCYNRNWYXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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